4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Medicinal Chemistry ADME Prediction Lipophilicity

Researchers optimizing kinase inhibitors often face unpredictable SNAr reactivity and metabolic instability when using simpler quinazoline building blocks. 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (CAS 885277-16-7) resolves both challenges with its precisely engineered substitution pattern. • Enables efficient 4-anilinoquinazoline construction via SNAr at the 4-chloro position, with the 2-(4-methoxyphenyl) group providing critical lipophilicity and steric guidance for EGFR/HER2 active-site binding. • The 6-fluoro substituent blocks a common oxidative metabolism site, directly improving lead-compound half-life in vivo. • Supplied at ≥98% purity with full QA documentation; non-hazardous for transport, ambient shipping worldwide.

Molecular Formula C15H10ClFN2O
Molecular Weight 288.7 g/mol
CAS No. 885277-16-7
Cat. No. B1451200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
CAS885277-16-7
Molecular FormulaC15H10ClFN2O
Molecular Weight288.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl
InChIInChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(17)8-12(13)14(16)19-15/h2-8H,1H3
InChIKeyLICKURMOFWYMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (CAS 885277-16-7): A Versatile Quinazoline Scaffold for Kinase-Targeted Drug Discovery


4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (CAS 885277-16-7) is a synthetic heterocyclic compound belonging to the quinazoline family, characterized by a core bicyclic structure with a 4-chloro, 6-fluoro, and 2-(4-methoxyphenyl) substitution pattern . This compound serves as a key intermediate in medicinal chemistry, particularly for the development of tyrosine kinase inhibitors targeting oncology pathways . Its unique substitution pattern provides a distinct electronic and steric profile that differentiates it from simpler quinazoline building blocks, making it a valuable scaffold for structure-activity relationship (SAR) studies [1].

Why Simple Quinazoline Analogs Cannot Substitute for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline in Targeted Synthesis


Generic substitution of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline with simpler analogs like 4-chloro-6-fluoroquinazoline or 2-(4-methoxyphenyl)quinazoline is not straightforward due to significant differences in lipophilicity, electronic distribution, and steric hindrance that directly impact downstream reaction outcomes and biological target engagement . The specific combination of a 2-aryl group, a 4-chloro leaving group, and a 6-fluoro substituent creates a unique reactivity profile that is essential for constructing advanced kinase inhibitor pharmacophores. Substituting with a compound lacking any one of these groups may lead to altered reaction kinetics, lower yields in nucleophilic aromatic substitution (SNAr) steps, or a final product with suboptimal drug-like properties, thereby compromising the integrity of SAR studies and lead optimization efforts [1]. The quantitative evidence below demonstrates why this specific substitution pattern is non-fungible.

Quantitative Differentiation of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (CAS 885277-16-7) from Closest Analogs


Enhanced Lipophilicity (LogP) Compared to the Non-Arylated Core Scaffold

The compound exhibits a significantly higher predicted LogP compared to the non-arylated core scaffold 4-chloro-6-fluoroquinazoline (CAS 16499-61-9). This increased lipophilicity, driven by the 2-(4-methoxyphenyl) group, is a critical parameter influencing membrane permeability and target binding in cellular assays .

Medicinal Chemistry ADME Prediction Lipophilicity

Superior Synthetic Utility for C-4 Nucleophilic Substitution in Kinase Inhibitor Synthesis

The presence of a chlorine atom at the C-4 position on a quinazoline ring is a well-established handle for nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse amine-containing pharmacophores. The 6-fluoro and 2-aryl groups in this specific compound electronically modulate the ring to facilitate these reactions, a feature not available in simple 2-arylquinazolines lacking the 4-chloro group [1].

Synthetic Chemistry Kinase Inhibitors Scaffold Optimization

Structural and Electronic Differentiation from 4-Fluorophenyl Analog for Kinase Binding

Replacing the 4-methoxyphenyl group with a 4-fluorophenyl group, as in the analog 4-Chloro-6-fluoro-2-(4-fluorophenyl)quinazoline (CAS 885277-32-7), results in a distinct electronic and steric profile. The methoxy group is a strong electron-donating substituent (Hammett σp = -0.27), whereas fluorine is a weak electron-withdrawing group (σp = +0.06). This difference influences the electron density on the quinazoline core and can significantly alter the compound's binding affinity to kinase targets [1].

Structure-Activity Relationship EGFR Inhibition Molecular Recognition

Differentiated Physicochemical Profile Compared to 4-Bromophenyl Analog

The substitution of a 4-bromophenyl group (CAS 881310-87-8) for the 4-methoxyphenyl group results in a significant increase in molecular weight and a change in lipophilicity. The heavier bromine atom also introduces a potential for halogen bonding interactions not present with the methoxy group, which can affect both target binding and metabolic stability .

Physicochemical Properties Drug Design Molecular Weight

Potential as a Scaffold for Potent EGFR/HER2 Inhibitors

Class-level evidence demonstrates that 6-substituted quinazoline derivatives with a 4-chloro group and a 2-aryl substituent exhibit potent inhibitory activity against EGFR and HER2 kinases, with IC50 values in the low nanomolar range [1]. While direct IC50 data for this specific compound is not publicly available, the structural features (6-fluoro, 4-chloro, 2-(4-methoxyphenyl)) align with the SAR of known potent inhibitors, suggesting it is a promising scaffold for further optimization [2].

Oncology EGFR Inhibition HER2 Inhibition

Enhanced Metabolic Stability Predicted by Fluorine Substitution Pattern

The strategic placement of a fluorine atom at the C-6 position of the quinazoline ring is a common medicinal chemistry tactic to block sites of oxidative metabolism by cytochrome P450 enzymes. This substitution can increase the metabolic stability and half-life of derived drug candidates [1]. The target compound's 6-fluoro group is absent in many simple quinazoline analogs, providing a potential advantage in terms of downstream PK properties.

Drug Metabolism Pharmacokinetics Fluorine Chemistry

Primary Application Scenarios for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (CAS 885277-16-7) Based on Evidence


Lead Optimization in EGFR-Targeted Oncology Programs

This compound serves as an ideal advanced intermediate for synthesizing novel 4-anilinoquinazoline derivatives targeting EGFR and HER2 kinases. Its 4-chloro group facilitates efficient SNAr coupling with diverse amines, while the 6-fluoro and 2-(4-methoxyphenyl) groups provide a favorable lipophilic and electronic profile for binding to the kinase active site [1]. The compound's properties support the exploration of SAR to overcome resistance mutations, as demonstrated by related quinazoline scaffolds achieving low nanomolar IC50 values [2].

Synthesis of Metabolically Stable Kinase Inhibitor Candidates

Medicinal chemists seeking to improve the metabolic stability of their lead compounds can utilize this scaffold. The 6-fluoro substituent is strategically positioned to block a common site of oxidative metabolism, a well-validated strategy for enhancing pharmacokinetic profiles [3]. This makes the compound a strategic choice over non-fluorinated analogs for programs where in vivo half-life is a critical optimization parameter.

Building Block for Customized Quinazoline-Based Chemical Libraries

In academic and industrial research settings, this compound is a valuable building block for generating focused chemical libraries for high-throughput screening (HTS). Its distinct substitution pattern and moderate molecular weight (288.7 g/mol) are favorable for creating diverse arrays of derivatives with drug-like properties . The compound's availability from commercial vendors at research-grade purity supports efficient library synthesis .

Chemical Biology Tool for Studying Kinase Signaling Pathways

The compound can be further functionalized to create affinity probes or chemical biology tools. For example, the 4-chloro group can be replaced with a linker for biotin or fluorescent tags, enabling the study of protein-protein interactions and kinase localization in cellular models. Its distinct structural features allow for the design of highly specific chemical probes, as the 2-aryl and 6-fluoro groups contribute to target selectivity [1].

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